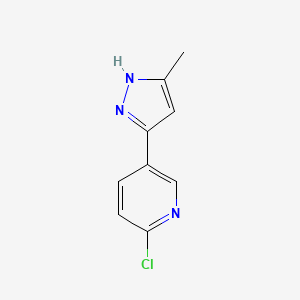
Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- typically involves the reaction of 2-chloropyridine with 5-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Cyclization: It can form more complex heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Industry
In the industrial sector, Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the synthesis of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-3-yl)pyridine: Similar structure but lacks the chlorine substitution.
3-Chloro-2-(3-methyl-5-(trifluoromethyl)pyrazol-1-yl)pyridine: Contains a trifluoromethyl group instead of a methyl group.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in various fields .
Biological Activity
Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- (CAS No. 1050641-46-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C9H8ClN3
- Molecular Weight : 193.63 g/mol
- Structure : The compound features a pyridine ring substituted with a chlorine atom and a pyrazole moiety, which is critical for its biological interactions.
The biological activity of Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- can be attributed to its interaction with various biological targets:
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) :
-
Anticancer Activity :
- Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF7 and A549), suggesting that Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- may also possess similar properties .
Antiviral Activity
A study highlighted the antiviral potential of pyridine derivatives against measles virus. The structure–activity relationship (SAR) indicated that modifications on the pyridine ring significantly influenced antiviral potency, with some derivatives achieving subnanomolar activity .
Anticancer Activity
Table 1 summarizes the cytotoxicity data for related pyrazole compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Induction of apoptosis |
| Compound B | A549 | 26 | Cell cycle arrest |
| Compound C | HepG2 | 0.71 | Inhibition of proliferation |
*Note: The IC50 values indicate the concentration required to inhibit cell growth by 50% .
Case Studies
Several case studies have documented the biological effects of compounds structurally related to Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)-:
- Case Study on DHODH Inhibition :
- Anticancer Screening :
Properties
Molecular Formula |
C9H8ClN3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C9H8ClN3/c1-6-4-8(13-12-6)7-2-3-9(10)11-5-7/h2-5H,1H3,(H,12,13) |
InChI Key |
RIGNRJYWBAKGLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















